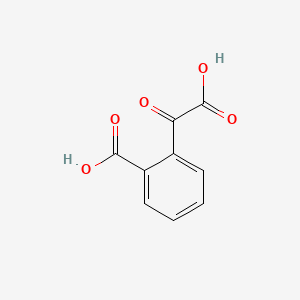

2-(Carboxycarbonyl)benzoic acid

Overview

Description

Synthesis Analysis

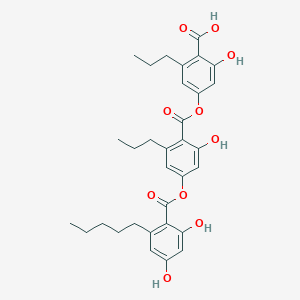

The synthesis of 2-(Carboxycarbonyl)benzoic acid and its derivatives has been achieved through various methods, including Pd(II)-catalyzed carboxylation of aryl and vinyl C-H bonds to form dicarboxylic acids (Giri & Yu, 2008) and microbial dihydroxylation of benzoic acid for the preparation of highly functionalized cyclohexanecarboxylic acid derivatives (Myers et al., 2001).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including this compound, has been extensively studied. For instance, the gas-phase electron diffraction and theoretical calculations have provided insights into the conformations and structural parameters of benzoic acid and its hydroxy derivatives, highlighting the effects of internal hydrogen bonding (Aarset et al., 2006).

Chemical Reactions and Properties

Research on the chemical reactions and properties of this compound derivatives has uncovered various pathways and transformations. Radical decarboxylative carbometalation of benzoic acids offers a novel method for the functionalization and fluorination of aromatic compounds (Xu et al., 2021).

Physical Properties Analysis

The study of benzoic acid derivatives' physical properties, including crystalline structure and intermolecular interactions, reveals critical insights into their behavior and applications. For example, the crystal structure of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid has been determined, highlighting the hydrogen-bonded cyclic dimers and their orientation relative to the benzene ring (Kennard et al., 1982).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and interactions with other molecules, have been a focus of several studies. The palladium-catalyzed carbonylative transformation using formic acid as the coupling partner presents a method for producing carboxylic acids, offering insights into the compound's versatility in synthetic chemistry (Wu et al., 2017).

Scientific Research Applications

1. Use in Food and Cosmetic Industries

2-(Carboxycarbonyl)benzoic acid, a derivative of benzoic acid, is prevalent in both plant and animal tissues. It is widely used as a preservative in the food industry due to its antibacterial and antifungal properties. Additionally, it finds applications in cosmetics and hygiene products, flavoring agents, and pharmaceuticals (del Olmo, Calzada, & Nuñez, 2017).

2. Role in Solar Cell Technology

Benzoic acid derivatives play a crucial role in dye-sensitized solar cells. Research shows that their interaction with TiO2 surfaces is essential in understanding the mechanics of these solar cells. Studies using molecules like benzoic acid have helped in exploring the adsorption behavior and intermolecular interactions on TiO2 surfaces (Grinter et al., 2014).

3. Photostability and Thermal Decomposition

The stability of benzoic acid derivatives on TiO2 surfaces is also significant in various applications. These compounds have shown stability under UV illumination, making them suitable for specific photochemical and thermal applications (Landis et al., 2012).

4. Applications in Coordination Chemistry

Benzoic acid derivatives are used in synthesizing lanthanide-based coordination compounds. These compounds exhibit unique photophysical properties and are used in luminescence and other light-related applications (Sivakumar et al., 2011).

5. Inhibitors of Adenovirus Replication

Specific benzoic acid analogs have shown potential as inhibitors of adenovirus replication, indicating their possible use in antiviral therapies (Öberg et al., 2012).

6. Water Contaminant Adsorption

As a common water contaminant, benzoic acid has been studied for its adsorptive properties on carbon nanotubes. This research is relevant for understanding the behavior of similar amphiphilic water contaminants (Arsano et al., 2022).

7. Pharmaceutical Research

Benzoic acid is a model compound in pharmaceutical research, especially for thermodynamic phase behavior studies. This research is crucial for process design in drug development (Reschke et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-oxalobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-7(9(13)14)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLOMAIEONDOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

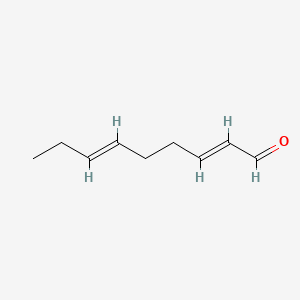

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200776 | |

| Record name | Phthalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

528-46-1 | |

| Record name | Phthalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)

![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)

![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)